2,4-Difluoro-3-methoxy-5-methylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

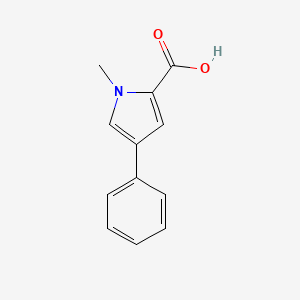

“2,4-Difluoro-3-methoxy-5-methylphenylboronic acid” is a chemical compound with the CAS Number: 2096331-81-4 . It has a molecular weight of 201.97 and its molecular formula is C8H9BF2O3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BF2O3/c1-4-3-5(9(12)13)7(11)8(14-2)6(4)10/h3,12-13H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “2,4-Difluoro-3-methoxy-5-methylphenylboronic acid” were not found, boronic acids are known to be used in Suzuki–Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds.Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.96 and its molecular formula is C8H9BF2O3 . Unfortunately, additional physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

2,4-Bis(trifluoromethyl)phenylboronic acid has been found to be an effective catalyst in the dehydrative condensation between carboxylic acids and amines, suggesting a potential application area for similar boronic acid derivatives like 2,4-difluoro-3-methoxy-5-methylphenylboronic acid in catalyzing amidation reactions. The ortho-substituent in these boronic acids plays a crucial role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation process, which is critical for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Fluorescence Quenching Mechanisms

The study of fluorescence quenching in boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid at room temperature offers insights into the electronic interactions and quenching mechanisms that could be relevant for 2,4-difluoro-3-methoxy-5-methylphenylboronic acid. Understanding these mechanisms is essential for applications in sensing and imaging technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, have been used to design and synthesize supramolecular assemblies through hydrogen bonding interactions. These assemblies have applications in creating novel materials with specific chemical and physical properties (Pedireddi & Seethalekshmi, 2004).

Nanofiltration Membrane Development

Boronic acid derivatives have been involved in the synthesis of sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, indicating potential applications of 2,4-difluoro-3-methoxy-5-methylphenylboronic acid in water treatment and purification technologies (Liu et al., 2012).

Propiedades

IUPAC Name |

(2,4-difluoro-3-methoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-4-3-5(9(12)13)7(11)8(14-2)6(4)10/h3,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTDWUVVLJFRCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OC)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-methoxy-5-methylphenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2855391.png)

![7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)

![2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2855398.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)

![2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2855403.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)

![7-(5-chloro-2-methylphenyl)-3-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2855408.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2855412.png)